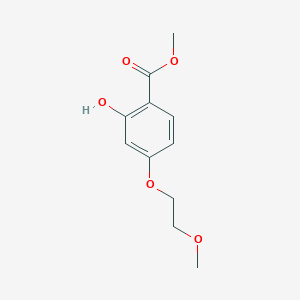

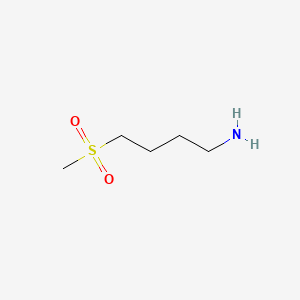

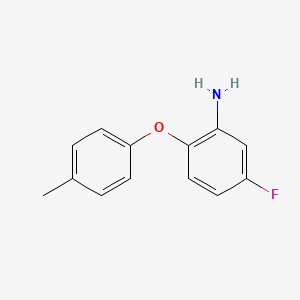

![molecular formula C14H21NO B3144550 4-[2-(Benzyloxy)ethyl]piperidine CAS No. 553631-53-1](/img/structure/B3144550.png)

4-[2-(Benzyloxy)ethyl]piperidine

Overview

Description

Synthesis Analysis

The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The synthesis is then completed by the catalytic hydrogenation of the pyridine ring .Molecular Structure Analysis

The molecular weight of “4-[2-(Benzyloxy)ethyl]piperidine” is 219.32 g/mol. The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.32 g/mol. More detailed properties were not found in the search results.Scientific Research Applications

Asymmetric Synthesis of Analogues

A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton was achieved, starting from easily accessible 2-substituted 4-piperidones. This synthesis demonstrates the utility of 4-[2-(benzyloxy)ethyl]piperidine derivatives in creating complex amino acid analogues, highlighting their potential in medicinal chemistry and drug development (Etayo et al., 2008).

Memory Enhancement Studies

4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine derivatives, structurally related to this compound, were synthesized and evaluated for their effects on memory enhancement in mice. These studies suggest the relevance of such derivatives in neuropharmacological research, particularly in understanding and treating cognitive disorders (Li Ming-zhu, 2008).

Antimicrobial and Antioxidant Activities

The compound ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized using this compound, was evaluated for its antimicrobial and antioxidant activities. Such studies demonstrate the potential of this compound derivatives in contributing to the development of new antimicrobial and antioxidant agents (Kumar et al., 2016).

Synthesis of Sulfonyl Hydrazones

Sulfonyl hydrazone scaffolds containing piperidine derivatives, including those related to this compound, were synthesized and evaluated for their biological activities. This research underscores the importance of such compounds in medicinal chemistry, particularly in the development of novel therapeutics (Karaman et al., 2016).

Activity Toward Monoamine Transporters

A series of optically active molecules based on a 4-[2-(benzhydryloxy)ethyl]piperidin-3-ol template were developed and evaluated for their affinity towards dopamine, serotonin, and norepinephrine transporters. This research highlights the therapeutic potential of such compounds in treating neurological disorders, including depression and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Mechanism of Action

Target of Action

It is known that piperidine derivatives often interact with various receptors and enzymes in the body .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical processes . More research is required to identify the specific pathways affected by 4-[2-(Benzyloxy)ethyl]piperidine.

Pharmacokinetics

The molecular weight of this compound is 219.32 g/mol , which may influence its absorption and distribution in the body

Result of Action

As a piperidine derivative, it may have a variety of effects depending on its specific targets and mode of action

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

4-(2-phenylmethoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-5,13,15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVDLXQNTBNFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)

![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)